Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Description
Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a chlorosulfonyl group at position 5, a 4-methylphenyl group at position 2, and a methyl ester at position 4. The chlorosulfonyl group (-SO₂Cl) enhances its reactivity, making it a valuable intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives. Its structural uniqueness lies in the electron-withdrawing sulfonyl chloride moiety, which contrasts with sulfonamide-linked heterocycles in related compounds .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5S/c1-7-3-5-8(6-4-7)10-14-9(11(15)18-2)12(19-10)20(13,16)17/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMEIWGCRGACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amide under acidic or basic conditions.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride. This step requires careful control of temperature and reaction time to avoid over-chlorination.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea under mild to moderate temperatures.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol at low temperatures.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid at room temperature.
Major Products
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of advanced materials such as polymers and coatings due to its reactive functional groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: Employed in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate involves its reactive functional groups, which can interact with various biological targets:
Molecular Targets: The compound can target enzymes and proteins through covalent modification of nucleophilic residues such as cysteine and lysine.
Pathways Involved: It can inhibit enzyme activity by forming stable adducts with active site residues, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Substituent Variations and Functional Groups
Key structural differences among oxazole derivatives are summarized below:
Key Observations :
- The target’s chlorosulfonyl group distinguishes it from sulfonamide derivatives (e.g., 7b, 8c), which exhibit amino-heterocyclic substituents. This difference significantly impacts reactivity; the -SO₂Cl group is more electrophilic and prone to nucleophilic substitution compared to stable sulfonamides .
- Halogenated analogs (e.g., methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate ) lack the sulfonyl moiety, reducing their utility in forming sulfonate linkages.
Physical Properties and Reactivity
- Melting Points : Sulfonamide derivatives (e.g., 7b: 185–187°C, 8c: 172–175°C ) generally exhibit higher melting points than the target compound (estimated lower due to the absence of hydrogen-bonding NH₂ groups).
- Reactivity : The chlorosulfonyl group in the target enables reactions with amines or alcohols to form sulfonamides or sulfonate esters, whereas sulfonamide derivatives (7b, 8c) are less reactive due to stabilized N–S bonds .
- Spectral Data :
- IR Spectroscopy : The target’s -SO₂Cl group would show characteristic S=O stretches near 1370 cm⁻¹ and 1160 cm⁻¹, distinct from NH₂ stretches (~3300 cm⁻¹) in sulfonamides .
- NMR : The 4-methylphenyl group would resonate as a singlet (~δ 2.4 ppm for CH₃) and multiplet (~δ 7.2–7.4 ppm for aromatic protons), similar to compounds 7b and 8c .
Biological Activity
Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a chlorosulfonyl group attached to an oxazole ring, which enhances its electrophilic character. This structure is crucial for its reactivity and biological interactions. The presence of the 4-methylphenyl group contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The chlorosulfonyl group can react with nucleophiles in biological systems, leading to modifications of proteins or nucleic acids. This reactivity is exploited in various therapeutic contexts, particularly in the design of drugs targeting specific enzymes or receptors.
Antimicrobial Activity
Research has demonstrated that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reported the minimum inhibitory concentration (MIC) values against various fungal strains:
| Compound | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|
| 8 | 1.6 µg/ml | 3.2 µg/ml | 1.6 µg/ml |
| 12 | 0.8 µg/ml | 3.2 µg/ml | 0.8 µg/ml |
These results indicate that this compound possesses potent antifungal activity, comparable to established antifungal agents like fluconazole .
Anti-inflammatory Properties
Substituted oxazoles have been investigated for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammation-related disorders . The precise mechanism involves the modulation of signaling pathways associated with inflammatory responses.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various oxazole derivatives and evaluated their biological activities, highlighting this compound as one of the most promising candidates for further development due to its favorable activity profile against both bacterial and fungal pathogens .
- Antibacterial Activity : In another investigation, this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Q & A
Q. What are the common synthetic routes for Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate and its derivatives?
Methodological Answer: The compound and its derivatives are typically synthesized via nucleophilic substitution or Smiles rearrangement. For example, reacting α-aminoazoles with 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates under mild conditions (room temperature, ethanol solvent) yields fused heterocycles. Key steps include:
- Smiles rearrangement : Facilitates sulfonamide bond formation.
- Purification : Column chromatography or recrystallization from chloroform-ethanol mixtures (1:1) is used to isolate products .
Example Synthesis Data (from ):
| Compound | Yield (%) | Melting Point (°C) | Characterization Techniques (IR, NMR, MS) |
|---|---|---|---|
| Derivative 7b | 82 | 185–187 | NH₂: 3340 cm⁻¹; C=O: 1720 cm⁻¹; [M+1]⁺: 439 |
| Derivative 7c | 84 | 150–152 | NH₂: 3325 cm⁻¹; C=O: 1715 cm⁻¹; [M+1]⁺: 439 |
Q. Which spectroscopic techniques are employed to characterize this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3325–3340 cm⁻¹, C=O at ~1715–1720 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Probes aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4 ppm for CH₃).
- ¹³C NMR : Confirms carbonyl carbons (δ ~165 ppm) and sulfonyl groups (δ ~120 ppm) .
- Mass spectrometry (MS) : Validates molecular weight via [M+1]⁺ peaks (e.g., m/z 439 for derivative 7b) .
Q. How is X-ray crystallography applied in determining its molecular structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and conformations. For example:
- Crystal growth : Slow evaporation of chloroform-ethanol solutions produces diffraction-quality crystals .
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) is used.
- Refinement : SHELXL refines structures, achieving R-factors < 0.053. Key parameters (from ):
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between similar oxazole derivatives?
Methodological Answer: Discrepancies (e.g., dihedral angles, bond lengths) may arise from varying substitution patterns or crystal packing. Strategies include:
- Validation tools : Cross-check data with SHELX parameters (e.g., R-factor, residual density maps) .
- Comparative analysis : Benchmark against structurally analogous compounds (e.g., 1,3,4-thiadiazole derivatives with 0.8–0.9° dihedral angles between aromatic rings) .
- Density functional theory (DFT) : Computationally optimize geometries to identify outliers in experimental data .
Q. How can reaction conditions be optimized to improve yields in derivative synthesis?
Methodological Answer: High yields (82–84%) are achieved via:
- Solvent selection : Polar solvents (ethanol) enhance nucleophilicity in Smiles rearrangements .
- Stoichiometry : Excess α-aminoazole (2.0 mmol) drives reactions to completion .
- Temperature control : Room-temperature reactions minimize side products.
- Workup : Rapid filtration and low-temperature recrystallization prevent decomposition .
Q. What strategies validate the electronic effects of the chlorosulfonyl group in reactivity studies?
Methodological Answer:
- Hammett substituent constants : Correlate σₚ values of substituents (e.g., 4-methylphenyl) with reaction rates .
- Electrophilicity assays : Probe sulfonyl chloride reactivity using nucleophiles (e.g., amines, thiols).
- DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions at the sulfonyl group .
Q. How do researchers address inconsistencies in NMR spectral assignments for complex heterocycles?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic labeling : Introduce deuterium at ambiguous positions to simplify spectra.
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .
Q. What computational tools predict the biological activity of oxazole-carboxylate derivatives?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- QSAR models : Relate substituent descriptors (e.g., logP, molar refractivity) to bioactivity data .
- ADMET prediction : Use SwissADME to assess pharmacokinetic properties .
Data Contradiction Analysis Example
Issue : Conflicting melting points for derivatives 7b (185–187°C) and 7c (150–152°C) despite similar structures .
Resolution :
- Polymorphism screening : Test recrystallization solvents to isolate stable polymorphs.
- DSC/TGA : Characterize thermal behavior to confirm phase transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
